molecular formula C42H80ClNO4 B10854131 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride)

1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride)

Cat. No.: B10854131
M. Wt: 698.5 g/mol
InChI Key: KSXTUUUQYQYKCR-KVINLOACSA-M
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Description

1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is a cationic lipid commonly used in the formulation of lipid nanoparticles and liposomes. It is known for its ability to form stable complexes with nucleic acids, making it a valuable tool in gene delivery systems. This compound is particularly notable for its role in the development of lipid-based drug delivery systems, including those used in mRNA vaccines.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is typically synthesized through the esterification of oleic acid with 3-(dimethylamino)-1,2-propanediol, followed by quaternization with methyl chloride. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the esterification and quaternization processes .

Industrial Production Methods

In industrial settings, the production of 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) involves large-scale esterification and quaternization reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) primarily undergoes substitution reactions due to its cationic nature. It can interact with negatively charged molecules, such as nucleic acids, to form stable complexes. Additionally, it can participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in reactions involving 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) include nucleic acids, phospholipids, and other cationic lipids. The reactions are typically carried out in aqueous or organic solvents, with conditions optimized to maintain the stability of the lipid-nucleic acid complexes .

Major Products Formed

The major products formed from reactions involving 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) are lipid-nucleic acid complexes, which are used in gene delivery systems. These complexes are designed to protect nucleic acids from degradation and facilitate their delivery into target cells .

Scientific Research Applications

1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) involves its ability to form stable complexes with nucleic acids through electrostatic interactions. The cationic nature of the compound allows it to bind to negatively charged nucleic acids, protecting them from degradation and facilitating their delivery into target cells. Once inside the cells, the nucleic acids can exert their therapeutic effects by upregulating or downregulating specific proteins .

Comparison with Similar Compounds

1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is often compared with other cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). While all these compounds are used in gene delivery systems, 1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride) is unique in its ability to form highly stable complexes with nucleic acids, making it particularly effective in protecting and delivering genetic material .

List of Similar Compounds

  • N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA)
  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
  • 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)
  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP)

Biological Activity

1,2-Dioleoyl-3(S)-trimethylammoniumpropane (chloride), commonly referred to as DOTAP, is a cationic lipid that has garnered significant attention in the fields of gene therapy and drug delivery. Its unique structural properties allow it to interact effectively with nucleic acids and cellular membranes, making it a pivotal component in various therapeutic applications.

Chemical Structure and Properties

DOTAP is characterized by its quaternary ammonium headgroup, which imparts a positive charge that facilitates interactions with negatively charged molecules such as DNA and RNA. This property is crucial for the formation of liposomal formulations that encapsulate genetic material for transfection purposes.

  • Molecular Formula : C₃₁H₅₃ClN₂O₄
  • CAS Number : 132172-61-3

The biological activity of DOTAP primarily revolves around its role in gene transfection. The cationic nature of DOTAP allows it to condense nucleic acids into nanoparticles, enhancing their stability and facilitating cellular uptake. This mechanism is vital for delivering therapeutic agents, especially in the context of mRNA vaccines and siRNA therapies.

  • Transfection Efficiency : DOTAP has been shown to enhance the transfection efficiency of various nucleic acids in both in vitro and in vivo models. Studies indicate that DOTAP can significantly improve the uptake of siRNA by target cells, leading to effective gene silencing and therapeutic outcomes .
  • Immune Activation : Research has demonstrated that DOTAP can activate the immune system when used in conjunction with specific siRNA sequences. For example, a study reported that DOTAP-formulated VEGF-A siRNA not only silenced the target gene but also stimulated an immune response, enhancing antitumor effects in hepatic models .
  • Toxicity Profile : Although DOTAP is effective for transfection, its use has been associated with some cytotoxic effects. In vivo studies revealed that cationic lipid formulations could induce thrombosis and activate coagulation pathways, particularly when administered at high doses .

Case Studies

  • Gene Therapy Applications : A study highlighted the use of DOTAP in formulating lipid nanoparticles (LNPs) for mRNA delivery in COVID-19 vaccines. The LNPs demonstrated efficient cellular uptake and robust immune responses, underscoring DOTAP's potential in vaccine development .
  • Cancer Treatment : Another investigation focused on the combination of DOTAP with immunostimulatory motifs in siRNA therapies aimed at hepatocellular carcinoma (HCC). The results indicated a marked reduction in tumor growth due to enhanced gene silencing and immune activation facilitated by DOTAP .

Data Table: Summary of Biological Activities

Activity Description References
Gene TransfectionEnhances uptake of nucleic acids in vitro and in vivo ,
Immune System ActivationStimulates immune responses when combined with specific siRNA
Cytotoxic EffectsAssociated with thrombosis and coagulation activation at high doses ,
Liposomal FormulationsUsed to create stable liposomes for drug delivery ,

Properties

Molecular Formula

C42H80ClNO4

Molecular Weight

698.5 g/mol

IUPAC Name

[(2S)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl]-trimethylazanium;chloride

InChI

InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;/t40-;/m0./s1

InChI Key

KSXTUUUQYQYKCR-KVINLOACSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]

Origin of Product

United States

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